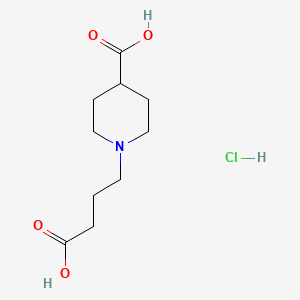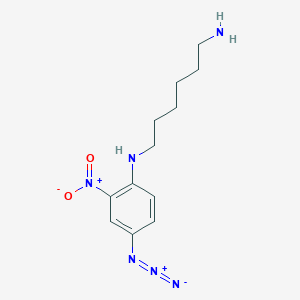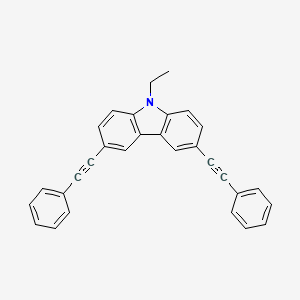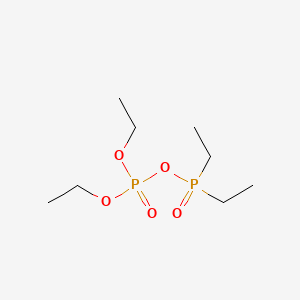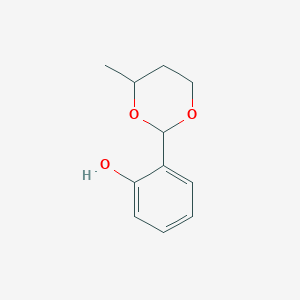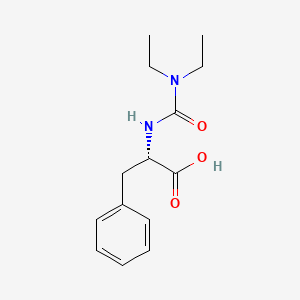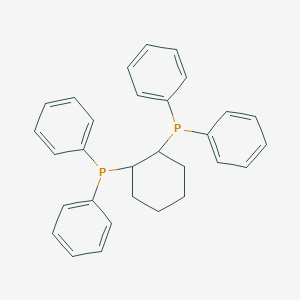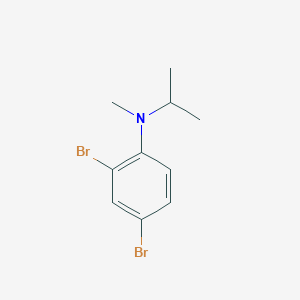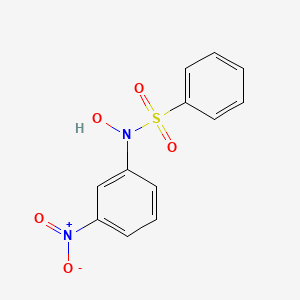
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is a chemical compound with the molecular formula C6H7NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonamide group, which is linked to a nitrophenyl group through an N-hydroxy linkage.
Méthodes De Préparation
The synthesis of Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with hydroxylamine to form N-hydroxybenzenesulfonamide. This intermediate is then reacted with 3-nitroaniline under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Analyse Des Réactions Chimiques
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Applications De Recherche Scientifique
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and bacteria.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt the metabolic processes in cancer cells and bacteria, leading to their death. The molecular targets include the active sites of carbonic anhydrase enzymes, where the compound binds and prevents their normal function .
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- can be compared with other similar compounds such as:
Benzenesulfonamide, N-hydroxy-: This compound lacks the nitrophenyl group and has different reactivity and applications.
Benzenesulfonamide, N-(3-nitrophenyl)-: This compound lacks the N-hydroxy group, which affects its chemical properties and biological activity.
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)-: This isomer has the nitro group in a different position, leading to variations in its reactivity and applications.
Propriétés
Numéro CAS |
62918-91-6 |
|---|---|
Formule moléculaire |
C12H10N2O5S |
Poids moléculaire |
294.29 g/mol |
Nom IUPAC |
N-hydroxy-N-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N2O5S/c15-13(16)10-5-4-6-11(9-10)14(17)20(18,19)12-7-2-1-3-8-12/h1-9,17H |
Clé InChI |
DNPYWQTUUHOWGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)
![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
